6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
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Overview
Description
6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of a fluorine atom and a methyl group in the compound’s structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated benzylamine and a suitable ketone, the compound can be synthesized through a series of steps including condensation, cyclization, and reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different isoquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .
Scientific Research Applications
6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities, is ongoing.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The compound may act as an inhibitor or modulator of specific enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-2-methylindanone: Another fluorinated compound with a similar structure but different functional groups.
6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine: A methoxy-substituted analog with potentially different biological activities.
6-[(4S)-2-methyl-4-naphthalen-2-yl-3,4-dihydro-1H-isoquinolin-7-yl]pyridazin-3-amine: A more complex derivative with additional aromatic rings.
Uniqueness
6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c1-13-3-2-7-4-9(11)10(12)5-8(7)6-13/h4-5H,2-3,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLJNIWLFPDENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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